12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
CAS No.: 1297613-77-4
Cat. No.: VC0165098
Molecular Formula: C41H31O4P
Molecular Weight: 618.669
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1297613-77-4 |
|---|---|
| Molecular Formula | C41H31O4P |
| Molecular Weight | 618.669 |
| IUPAC Name | 12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
| Standard InChI | InChI=1S/C41H31O4P/c42-46(43)44-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(45-46)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22H,23-26H2,(H,42,43) |
| Standard InChI Key | GKIAGFOQUKNWCU-UHFFFAOYSA-N |
| SMILES | C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OP(=O)(OC7=C(C=CC1=C37)C8=CC=C(C=C8)C9=CC=CC=C9)O |
Introduction
[12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno7,1-de:1',7'-fg] dioxaphosphocine 12-oxide is a complex organic compound featuring a unique structure that incorporates a phosphocine core with multiple substituents. The compound's molecular formula and structure are detailed in PubChem, where it is identified by the PubChem CID 50917186 . This compound is characterized by its intricate arrangement of carbon atoms and functional groups, contributing to its stability and reactivity in various chemical environments.
Synthesis and Chemical Reactions
The synthesis of 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg] dioxaphosphocine 12-oxide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to achieve high yields and purity. The compound's reactivity can be attributed to the presence of the hydroxyl group and the phosphocine moiety, allowing it to participate in various chemical reactions.
Biological Activity and Potential Applications
Research on the biological activity of this compound is limited, but it suggests potential pharmacological properties. Compounds with similar structural motifs often exhibit biological activities that could be beneficial for therapeutic applications. Further studies are needed to elucidate the specific biological mechanisms and efficacy of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume